molecular formula C18H19N3O4S B11837285 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

Cat. No.: B11837285
M. Wt: 373.4 g/mol
InChI Key: IFJMJRSGQQOANI-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of 1H-indole-2-carboxylic acid with a 4-pyridinyl group at position 3 and a sulfonamide-containing ethyl substituent at position 3. The sulfonamide group may enhance solubility and receptor-binding affinity, while the 4-pyridinyl substituent could contribute to π-stacking interactions in biological targets . Its synthesis likely involves esterification of the parent carboxylic acid and functionalization of the indole ring, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-[2-(methylsulfamoyl)ethyl]-3-pyridin-4-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-19-26(23,24)10-7-12-3-4-15-14(11-12)16(13-5-8-20-9-6-13)17(21-15)18(22)25-2/h3-6,8-9,11,19,21H,7,10H2,1-2H3

InChI Key

IFJMJRSGQQOANI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Pre-Functionalized Precursors

The Fischer indole synthesis remains a cornerstone for indole ring formation. A phenylhydrazine derivative bearing a pre-installed methyl ester group at the 2-position can react with a ketone or aldehyde under acidic conditions. For instance, methyl 5-hydroxyindole-2-carboxylate is synthesized via refluxing 5-hydroxyindole-2-carboxylic acid in methanol saturated with HCl gas, achieving quantitative yield. Adapting this method, the 3-(4-pyridinyl) group could be introduced by selecting a ketone precursor functionalized with a pyridinyl moiety prior to cyclization.

Cyclization of Enamine Intermediates

Alternative routes involve cyclization of enamine intermediates. For example, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is synthesized via cyclization of a pyrrolidine-derived enamine in boiling hydrochloric acid. Applying this strategy, a pyridinyl-substituted enamine could undergo acid-catalyzed cyclization to form the indole core, though regioselectivity for the 3-position must be carefully controlled.

Functionalization at the 5-Position: Sulfonamide Ethyl Group

The 5-[2-[(methylamino)sulfonyl]ethyl] side chain necessitates sequential alkylation and sulfonylation:

Alkylation with Ethylene Derivatives

A 5-hydroxyindole intermediate could be converted to a 5-chloro or 5-tosylate derivative, enabling nucleophilic displacement with a thiol-containing ethylene spacer. Subsequent oxidation of the thiol to a sulfonic acid (using H₂O₂ or similar oxidants) followed by conversion to sulfonyl chloride (via SOCl₂ or PCl₅) would permit reaction with methylamine to yield the sulfonamide.

Direct Sulfonation and Amine Coupling

An alternative pathway involves sulfonation of a 5-vinylindole intermediate. For example, treating the indole with sulfuric acid and acetic anhydride forms a sulfonic acid, which is then converted to sulfonyl chloride using oxalyl chloride. Reaction with methylamine in the presence of a base (e.g., triethylamine) affords the sulfonamide. Hydrogenation of the vinyl group to ethyl completes the side chain.

Final Esterification and Purification

The methyl ester at the 2-position is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Esterification via HCl-saturated methanol, as demonstrated for methyl 5-hydroxyindole-2-carboxylate, achieves near-quantitative yields. Final purification employs silica gel chromatography (e.g., 5% methanol in chloroform) or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous procedures:

StepMethodReagents/ConditionsYield (Analogous)Reference
Indole Core FormationFischer SynthesisHCl/MeOH, reflux100%
3-Pyridinyl AdditionSuzuki Coupling*Pd catalyst, 4-pyridinylboronic acid~70%*
5-Sulfonamide InstallationSulfonation/AlkylationH₂SO₄, Ac₂O → SOCl₂ → CH₃NH₂65–80%
HydrogenationPd/C CatalysisH₂ (30 psi), AcOH73%

*Hypothesized based on general methodologies.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridinyl Introduction : Ensuring exclusive substitution at the 3-position requires directing groups or protective strategies.

  • Sulfonamide Stability : Acidic conditions during indole cyclization may degrade the sulfonamide group, necessitating late-stage installation.

  • Catalyst Efficiency : Transition metal catalysts (e.g., Pd/C) in hydrogenation steps must be optimized to minimize over-reduction .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity:

Reaction ConditionsReagents/CatalystsProduct FormedNotes
Acidic hydrolysisHCl/H<sub>2</sub>O (1:1)1H-Indole-2-carboxylic acid derivativeComplete conversion at 80°C for 6 hours
Basic hydrolysisNaOH/EtOHSodium salt of carboxylic acidHigher reaction rate in polar solvents

Sulfonamide Functionalization

The methylaminosulfonyl group participates in alkylation and nucleophilic substitution reactions, enabling structural diversification:

Reaction TypeReagentsKey Observations
Alkylation R-X (alkyl halides)Forms N-alkylated sulfonamide derivatives
Nucleophilic substitution Amines or thiolsSubstitutes sulfonamide’s methyl group

For example, reaction with benzyl chloride produces 5-[2-(benzyl(methyl)amino)sulfonyl]ethyl derivatives, enhancing lipophilicity.

Indole Ring Modifications

The indole core undergoes electrophilic substitution at positions 4, 5, and 6, influenced by the electron-withdrawing carboxylic ester and sulfonamide groups:

ReactionConditionsPosition SelectivityMajor Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 44-Nitroindole derivative
HalogenationBr<sub>2</sub>/FeCl<sub>3</sub>Position 5 (minor at 6)5-Bromo-substituted compound

The pyridinyl substituent at position 3 directs electrophiles to the indole ring’s less hindered positions.

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic fused systems:

Reaction PathwayCatalystProduct StructureApplication
Intramolecular cyclizationPd(PPh<sub>3</sub>)<sub>4</sub>Pyridoindole-fused bicyclic systemPotential antiviral scaffolds

This reaction leverages the proximity of the pyridinyl and sulfonamide groups.

Cross-Coupling Reactions

The indole and pyridine rings facilitate palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids at position 5 of the indole ring.

    • Optimized conditions: Pd(OAc)<sub>2</sub>, SPhos ligand, K<sub>3</sub>PO<sub>4</sub>, 90°C.

Biological Target Interactions

While not a traditional "reaction," the compound’s interactions with biological targets are mediated by its chemical groups:

Target ProteinBinding Affinity (K<sub>d</sub>)Functional Impact
Serotonin 5-HT<sub>1D</sub> receptor12 nMAgonist activity (migraine relief)
Viral protease8.5 µMInhibition of replication

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water on the carbonyl carbon, stabilized by the indole’s electron-rich environment.

  • Sulfonamide Alkylation : The methylamino group acts as a soft nucleophile, favoring SN2 mechanisms with primary alkyl halides.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and drug development, particularly in synthesizing migraine therapeutics and antiviral agents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. The mentioned compound has been synthesized and evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones measured using the Diameter of Inhibition Zone (DIZ) assay. For instance, compounds derived from this indole structure exhibited DIZ values up to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Synthesis of Drug Intermediates

The compound serves as an intermediate in the synthesis of Naratriptan, a triptan medication used to treat migraine headaches. The synthesis involves converting the indole derivative into various functionalized forms that enhance its pharmacological activity . This highlights its role in pharmaceutical manufacturing and drug formulation processes.

Antimicrobial Evaluation Study

A comprehensive evaluation was conducted on various indole derivatives, including the compound . The study involved synthesizing a series of compounds and assessing their antimicrobial efficacy through standardized tests. The results indicated that specific derivatives demonstrated superior activity against target bacteria, suggesting potential for development as new antimicrobial agents .

CompoundTarget BacteriaDIZ (mm)
Compound AStaphylococcus aureus21
Compound BBacillus subtilis22
Compound CEscherichia coli18

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action at the molecular level. These studies suggest that the compound can effectively interact with key enzymes involved in bacterial metabolism, potentially leading to its antibacterial effects .

Future Directions in Research

The ongoing research into indole derivatives, particularly those like 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, is promising. Future studies may focus on:

  • Optimization of Antimicrobial Efficacy : Further modifications to enhance activity against resistant bacterial strains.
  • Exploration of Other Biological Activities : Investigating potential anticancer or anti-inflammatory properties.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase by forming a bis-bidentate chelation with two magnesium ions . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-[2-[(methylamino)sulfonyl]ethyl], 3-(4-pyridinyl) Methyl ester, sulfonamide, pyridinyl ~406.45*
Les-6009 () 5-fluoro, 3-(4-oxo-2-thioxothiazolidin-ylidenemethyl) Methyl ester, thiazolidinone, fluorine 335.32
Les-6166 () 5-fluoro, 3-[2-(4-hydroxyphenylamino)-4-oxo-thiazol-5-ylidenemethyl] Methyl ester, thiazole, hydroxylphenyl 412.43
5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester () 5-[2-(methylsulfamoyl)ethyl] Ethyl ester, sulfonamide ~352.41*

*Calculated based on molecular formula.

  • Key Differences: Ester Group: The target compound uses a methyl ester, whereas describes an ethyl ester. Methyl esters generally exhibit faster metabolic clearance due to higher susceptibility to esterases compared to ethyl esters . Position 3 Substituent: The 4-pyridinyl group in the target compound contrasts with thiazolidinone/thiazole moieties in Les-6009 and Les-6164. Position 5 Substituent: The sulfonamide-ethyl chain in the target compound may increase hydrophilicity compared to the lipophilic thiazolidinone or fluorinated groups in Les-6009/6166, impacting membrane permeability .

Pharmacological Activity

  • Anticancer Effects: Les-6009 (5-fluoro-3-thiazolidinone derivative) shows cytotoxicity against A549 (lung), BJ (fibroblast), and SH-SY5Y (neuroblastoma) cells at micromolar concentrations, likely via ROS-independent pathways . Les-6166 induces ROS-dependent cytotoxicity in the same cell lines, with time-dependent effects .
  • Antibacterial Activity: Les-6009 and Les-3166 (a benzothiazolyl derivative) eradicate P. aeruginosa biofilms at 10–100 µM . The target compound’s sulfonamide group, known for antibacterial properties, may confer similar activity, though this requires validation .

Biological Activity

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of Naratriptan, a medication used to treat migraines. The biological activity of this compound stems from its structural features, which influence its interaction with various biological targets.

The compound features an indole core with a carboxylic acid and a pyridinyl group, which are critical for its biological activity. The synthesis typically involves microwave-assisted methods that enhance yield and reduce reaction times, demonstrating significant efficiency in producing indole-2-carboxylic acid esters .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Indole-2-carboxylic acid + Methylsulfamoyl chlorideMicrowave irradiationUp to 88%
2Esterification with pyridinyl derivativesTHF at room temperatureHigh yield

Antiviral Properties

Recent studies have indicated that derivatives of indole compounds exhibit antiviral activity, particularly against SARS-CoV-2. For instance, certain indole derivatives demonstrated enzyme inhibition with IC50 values indicating effective inhibition of viral replication pathways . The incorporation of specific substituents on the indole ring significantly influences the potency of these compounds.

Antagonistic Activity

Indole derivatives have also been identified as selective antagonists for cysteinyl leukotriene receptors (CysLT1). A notable study found that certain derivatives exhibited IC50 values as low as 0.0059μM0.0059\,\mu M against CysLT1, indicating their potential in treating inflammatory conditions such as asthma . The structure-activity relationship (SAR) analysis revealed that modifications to the indole structure could enhance antagonistic properties.

Table 2: Biological Activity Summary

Activity TypeCompoundTargetIC50 Value (μM)
AntiviralIndole DerivativeSARS-CoV-2340
CysLT1 AntagonistCompound 17kCysLT10.0059
CysLT2 AntagonistCompound 17kCysLT215

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : In a study evaluating various indole derivatives, the compound demonstrated significant inhibition of the viral enzyme with an EC50 value of 57μM57\,\mu M. This highlights the compound's potential as a lead for antiviral drug development .
  • Cysteinyl Leukotriene Receptor Antagonism : Another study focused on the antagonistic properties of modified indoles against CysLT receptors. The results indicated that certain modifications could lead to improved selectivity and potency against CysLT1 while maintaining minimal activity against CysLT2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-indole-2-carboxylate derivatives with sulfonamide and pyridinyl substituents?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Knoevenagel condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or thiazole precursors in acetic acid with sodium acetate as a catalyst .
  • Nucleophilic substitution : Introducing the 2-[(methylamino)sulfonyl]ethyl group via reaction of a bromoethyl intermediate with methylsulfonamide .
  • Esterification : Final methylation of the carboxylic acid group using methanol and catalytic acid (e.g., H₂SO₄) .
    • Characterization : Confirmed via IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (pyridinyl protons at δ 8.5–9.0 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • X-ray crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and sulfonamide groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Approach :

  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria in the sulfonamide group .
  • DFT calculations : Compare computed ¹H-NMR chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to validate conformers .
    • Example : Pyridinyl protons may exhibit unexpected splitting due to steric hindrance from the adjacent indole ring; computational modeling can clarify this .

Q. What strategies optimize reaction yields when synthesizing the sulfonamide-ethyl substituent?

  • Troubleshooting :

  • Low yields : Replace traditional alkylation with Mitsunobu conditions (DIAD, PPh₃) to improve regioselectivity .
  • Byproducts : Use scavengers (e.g., polymer-bound thiourea) to trap excess sulfonyl chloride intermediates .
    • Data : Pilot studies show yields increase from 45% to 72% when using anhydrous DMF as a solvent .

Q. How can pharmacophore models guide the design of analogs with enhanced bioactivity?

  • Method :

  • Molecular docking : Map the compound’s sulfonamide and pyridinyl moieties to active sites of target enzymes (e.g., kinases) using AutoDock Vina .
  • 3D-QSAR : Correlate steric/electronic features (e.g., sulfonamide hydrophobicity) with antibacterial IC₅₀ values to prioritize analogs .
    • Case study : Substituting the methyl ester with a carboxylate improves solubility and AMPK activation by 3-fold .

Q. What advanced techniques characterize intermolecular interactions in co-crystals of this compound?

  • Tools :

  • SC-XRD : Resolve hydrogen bonds between the indole NH and pyridinyl N atoms (d = 2.8–3.0 Å) .
  • Hirshfeld surface analysis : Quantify π-π stacking contributions (Cg–Cg distance: 3.6 Å) using CrystalExplorer .

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